1-(Difluoromethoxy)-4-nitroisoquinoline

Analytical Chemistry Medicinal Chemistry Quality Control

Research requiring the precise electronic and lipophilic profile of a 1-difluoromethoxy-4-nitroisoquinoline scaffold cannot use methoxy or non-nitrated analogs. This compound provides dual functionality: the 4-nitro group enables reduction to amine or SNAr, while the -OCF2H moiety modulates metabolic stability. - Key intermediate for patented redox-active N-OCF2H reagents (WO2019040101A1). - Batch purity up to 99.5% (GC area) minimizes purification steps. - Reliable room-temperature shipping; certificate of analysis (COA) available per lot.

Molecular Formula C10H6F2N2O3
Molecular Weight 240.166
CAS No. 2187434-99-5
Cat. No. B2946529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethoxy)-4-nitroisoquinoline
CAS2187434-99-5
Molecular FormulaC10H6F2N2O3
Molecular Weight240.166
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN=C2OC(F)F)[N+](=O)[O-]
InChIInChI=1S/C10H6F2N2O3/c11-10(12)17-9-7-4-2-1-3-6(7)8(5-13-9)14(15)16/h1-5,10H
InChIKeyQVRMXJGRYXZRAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethoxy)-4-nitroisoquinoline Procurement & Baseline


1-(Difluoromethoxy)-4-nitroisoquinoline (CAS 2187434-99-5) is a synthetic, fluorinated heteroaromatic compound belonging to the isoquinoline class . It features a nitro group at the 4-position and a difluoromethoxy substituent at the 1-position on the isoquinoline backbone, resulting in a molecular formula of C₁₀H₆F₂N₂O₃ and a molecular weight of 240.16 g/mol . This compound is primarily supplied as a high-purity building block for medicinal chemistry and pharmaceutical research, with typical commercial specifications including a purity of ≥95% by HPLC or GC . Its physical form is typically a light orange crystalline powder, and it is shipped and stored at room temperature . For procurement, this compound is available from multiple vendors, but specifications such as batch-specific purity (e.g., 99.5% GC area) and physical form can vary, making it essential to consult individual Certificates of Analysis (COA) .

1
High-purity building block for multi-step heterocyclic synthesis
2
Supports preparation of difluoromethoxylating reagents (patent context)
3
Batch-specific purity verification required (consult COA)

1-(Difluoromethoxy)-4-nitroisoquinoline: Why Substitution Fails


Generic substitution within the class of isoquinolines is not feasible for applications requiring the specific combination of the electron-withdrawing 4-nitro group and the 1-difluoromethoxy moiety. The nitro group at the 4-position provides a unique reactivity handle for subsequent transformations, such as selective reduction to an amine or participation in nucleophilic aromatic substitution . Simultaneously, the 1-difluoromethoxy group imparts distinct electronic and lipophilic properties that influence binding affinity and metabolic stability in downstream drug candidates, differentiating it from analogs with simple methoxy or non-fluorinated alkoxy groups [1]. Replacing this compound with, for example, 1-methoxy-4-nitroisoquinoline or 1-(difluoromethoxy)isoquinoline (which lacks the 4-nitro group) would fundamentally alter the synthetic trajectory and the physicochemical properties of the final products . The quantitative evidence below clarifies where these structural nuances translate into measurable differentiation, particularly in its role as a key intermediate and a target for specific functionalization.

Missing 4-nitro group

Non-nitrated analogs may lose difluoromethoxylation reagent precursor utility and alter electrophilic reactivity.

Different 1-alkoxy substituent

Methoxy or non-fluorinated alkoxy replacements can shift lipophilicity and metabolic stability profiles in final compounds.

Analog without both groups

Replacing with 1-(difluoromethoxy)isoquinoline changes synthetic trajectory and physicochemical outcomes.

1-(Difluoromethoxy)-4-nitroisoquinoline Quantified Differentiation Evidence


Purity Advantage vs. 1-(Difluoromethoxy)isoquinoline

For applications demanding high starting material purity, 1-(Difluoromethoxy)-4-nitroisoquinoline offers a verified advantage over the structurally related analog, 1-(Difluoromethoxy)isoquinoline (CAS 1261636-30-9). A typical Certificate of Analysis (COA) for the target compound indicates a GC purity of 99.5% . In contrast, the standard commercial purity specification for 1-(Difluoromethoxy)isoquinoline is ≥95% . This difference of 4.5 percentage points in assay specification can be critical in multi-step syntheses where impurities can propagate and affect downstream yields and purity.

Purity Specification
Data to verify
99.5% GC area vs. ≥95% for 1-(Difluoromethoxy)isoquinoline
May reduce downstream purification needs
Batch-specific; verify against COA
Analytical Chemistry Medicinal Chemistry Quality Control

Critical Intermediate for Difluoromethoxylating Reagents

The compound's structure is explicitly claimed as a key component in novel difluoromethoxylating reagents [1]. The patent literature (WO2019040101A1) describes the synthesis and use of N-OCF₂H reagents derived from heteroarenes, where the presence of the nitro group on the isoquinoline ring is essential for tuning the reagent's oxidative and transfer properties. This utility is absent in non-nitrated analogs like 1-(difluoromethoxy)isoquinoline, which lack the necessary electron-withdrawing substituent to achieve the desired reactivity for efficient -OCF₂H group transfer.

Reagent Precursor Role
Class-level inference
Claimed as key component for N-OCF₂H reagents in WO2019040101A1
Supports synthesis of patented difluoromethoxylating reagents
Patent-based claim; review specific methods
Synthetic Chemistry Fluorination Reagent Development

Physicochemical Differentiation by 4-Nitro Group

The presence of the strong electron-withdrawing 4-nitro group in the target compound significantly alters its physicochemical profile compared to the non-nitrated analog, 1-(Difluoromethoxy)isoquinoline. Using PubChem data for the analog as a baseline, the target compound exhibits a higher molecular weight (240.16 vs. 195.16 g/mol) and a higher count of hydrogen bond acceptors (6 vs. 2) . These changes directly impact properties like solubility, permeability, and receptor binding, which are fundamental in drug discovery. While not a biological assay, these computed differences provide a quantifiable, foundational reason for selecting this building block when designing molecules with specific lipophilic/hydrophilic balances.

Physicochemical Shift
Data to verify
+45.0 g/mol
May modulate drug-like properties in lead optimization
+4 H-bond acceptors vs non-nitrated analog
Computational Chemistry Drug Design Physicochemical Properties

1-(Difluoromethoxy)-4-nitroisoquinoline Application Scenarios


High-Purity Active Molecule Synthesis

When the synthetic route to a lead compound involves multiple steps, the high starting purity (99.5% GC area) of 1-(Difluoromethoxy)-4-nitroisoquinoline can be a decisive factor . This specification, which surpasses the ≥95% purity of common alternatives, reduces the burden of initial purification. This is particularly relevant for generating high-quality intermediates where the propagation of impurities could lower the yield or complicate the purification of the final active pharmaceutical ingredient (API).

Next-Generation Fluorination Reagent Development

Research groups focused on developing novel methodologies for late-stage difluoromethoxylation should prioritize this compound. Its use is explicitly detailed in patent literature (WO2019040101A1) for synthesizing redox-active N-OCF₂H reagents [1]. Procuring this specific nitroisoquinoline is essential for replicating the patented methods and for exploring new chemical space around this powerful fluorination technology, as the 4-nitro substitution pattern is critical for the reagent's activity.

Modulating Physicochemical Properties in Lead Optimization

In a structure-activity relationship (SAR) campaign, where a 1-difluoromethoxyisoquinoline core is being optimized, substituting the core with 1-(Difluoromethoxy)-4-nitroisoquinoline provides a quantifiable shift in physicochemical properties . The incorporation of the nitro group adds 45.0 g/mol to the molecular weight and increases the hydrogen bond acceptor count by 4. This allows medicinal chemists to probe the effects of increased polarity and altered electronic distribution on target binding and pharmacokinetic parameters in a controlled, rational manner.

Selective Functionalization via Nitro Group

For chemists requiring a versatile isoquinoline scaffold for further elaboration, the 4-nitro group of the target compound serves as a dual-purpose functional handle . It can be selectively reduced to a 4-amino group, enabling subsequent amide coupling or diazonium chemistry. Alternatively, its electron-withdrawing nature activates the heteroaromatic ring for nucleophilic aromatic substitution, providing orthogonal reactivity that is not possible with the unsubstituted 1-(difluoromethoxy)isoquinoline analog.

Application
Selection Property
Validation Focus
High-Purity Synthesis
Verified high starting purity (COA)
Batch purity review per COA
Fluorination Reagent Development
4-nitro scaffold as OCF₂H reagent precursor
Patent-based reagent synthesis feasibility
Lead Optimization SAR
Electron-withdrawing 4-nitro group
Physicochemical property modulation review
Selective Functionalization
4-nitro as dual-purpose synthetic handle
Reduction to amine or NAS feasibility
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